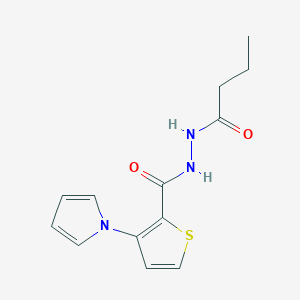
N'-butyryl-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N'-butyryl-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide is a useful research compound. Its molecular formula is C13H15N3O2S and its molecular weight is 277.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Advanced Material Applications
A novel alcohol-soluble n-type conjugated polyelectrolyte was synthesized, utilizing the electron-deficient nature and planar structure of the diketopyrrolopyrrole (DPP) backbone, demonstrating high conductivity and electron mobility. This material significantly enhances the performance of inverted polymer solar cells (PSCs) by facilitating electron extraction and reducing exciton recombination at the active layer/cathode interface, thus improving power conversion efficiency (PCE) (Lin Hu et al., 2015).
Synthesis and Antibacterial Activity
Hydrazides were synthesized with significant antibacterial activity by treating corresponding 4-(1H-benzimidazol-2-yl)-1-phenyl(substituted phenyl)-2-pyrrolidinones with hydrazine monohydrate. This method showcases the potential for developing novel antibacterial agents through the preparation of pyrroles, pyrazoles, oxadiazoles, and triazoles (Artūras Peleckis et al., 2018).
Anticancer Applications
Cyclocondensation of α-oxohydrazonoyl halides with 1-(pyrrol-3-yl)-ethylidenethiosemicarbazide and thiocarbohydrazide, using chitosan-grafted-poly(4-vinylpyridine) as a novel catalyst under microwave irradiation, led to the synthesis of compounds with promising anticancer activity. These compounds, particularly 4-phenyl- and 4-(thiophen-2-yl)-substituted 1,3-thiazole derivatives, showed notable efficacy against colon and liver carcinoma cell lines (S. M. Gomha et al., 2015).
Antioxidant and Antitumor Agents
The synthesis of novel thiophenecarbohydrazide, thienopyrazole, and thienopyrimidine derivatives revealed significant antitumor and antioxidant activity. Compounds synthesized from 2-Amino-5-acetyl-4-methyl-thiophene-3-carboxylic acid ethyl ester and 5-acetyl-2-amino-4-methylthiophene-3-carbohydrazide exhibited promising pharmacological potential as antioxidant and antitumor agents (A. Abu‐Hashem et al., 2010).
Novel Optical Properties in Conducting Polymers
The synthesis of 4-amino-N-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)benzamide (HKCN) through a reaction involving hydrazide improved the yield and properties of the corresponding polymer. Spectroelectrochemical investigations demonstrated enhanced stability, lower band gap, and better long-term stability, indicating potential applications in advanced optical materials (Hakan Can Soyleyici et al., 2013).
Properties
IUPAC Name |
N'-butanoyl-3-pyrrol-1-ylthiophene-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-2-5-11(17)14-15-13(18)12-10(6-9-19-12)16-7-3-4-8-16/h3-4,6-9H,2,5H2,1H3,(H,14,17)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBILXUWWYUOET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NNC(=O)C1=C(C=CS1)N2C=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2614199.png)
![(2-(Pyrimidin-2-ylamino)thiazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2614201.png)


![4-butyl-3-[(4-chlorobenzyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2614206.png)
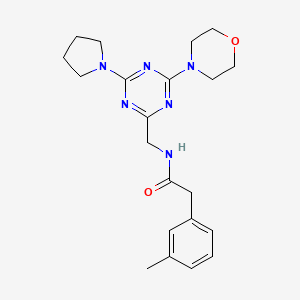
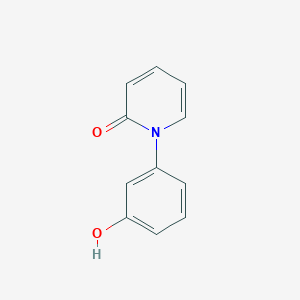

![N-[5-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl]propanamide](/img/structure/B2614212.png)
![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2614214.png)
![2-[4-(3-chloro-4-fluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2614216.png)
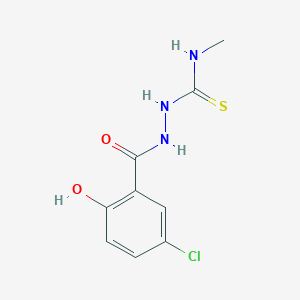
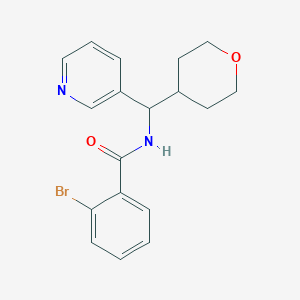
![3-Formyl-4-hydroxy-5-methyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide](/img/structure/B2614222.png)
